molecular formula C17H19F3N2O3S2 B2813798 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034572-69-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2813798
CAS No.: 2034572-69-3
M. Wt: 420.47
InChI Key: NFVXKCMWGJUPEJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a trifluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Pharmaceuticals: Potential use as a scaffold for drug development due to its unique structural features.

    Agrochemicals: Possible applications as a pesticide or herbicide.

    Materials Science: Use in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with a morpholine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-piperidinoethyl)-3-(trifluoromethyl)benzenesulfonamide: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the thiomorpholine ring, which can impart different electronic and steric properties compared to morpholine or piperidine analogs. This can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O3S2/c18-17(19,20)13-3-1-4-14(11-13)27(23,24)21-12-15(16-5-2-8-25-16)22-6-9-26-10-7-22/h1-5,8,11,15,21H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVXKCMWGJUPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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